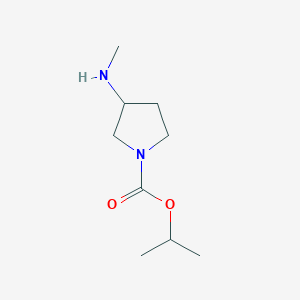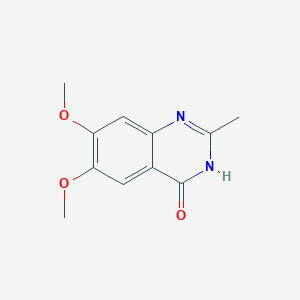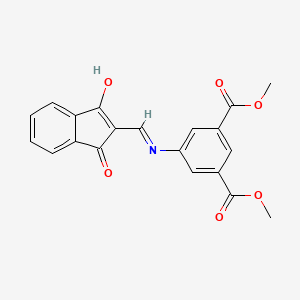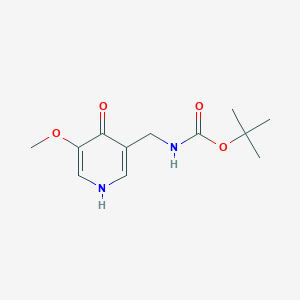![molecular formula C13H17N3O3 B1530960 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one CAS No. 730976-49-5](/img/structure/B1530960.png)
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Vue d'ensemble
Description
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quinazoline Derivatives as Thymidylate Synthase Inhibitors
Quinazoline derivatives, including those with ethylamino substituents, have been studied for their potential as thymidylate synthase inhibitors. These compounds are of interest due to their potential antitumor activity. For example, quinazoline antifolates with various substituents at the C2 position, including ethylamino groups, have been synthesized and evaluated for their inhibitory activity against thymidylate synthase and cytotoxicity against L1210 cells in culture. Some of these compounds showed potent inhibitory activity, suggesting their potential for further study as antitumor agents (Marsham et al., 1989).
Topoisomerase I-Targeting Activity
Research on isoquino[4,3-c]cinnolin-12-ones, which are structurally related to quinazolines, has revealed potent topoisomerase I-targeting activity and cytotoxicity. Substituents such as the 2-(N,N-diethylamino)ethyl group have been shown to enhance topoisomerase I-targeting activity, indicating the significance of nitrogen-containing substituents in enhancing biological activity and offering insights into potential applications in cancer therapy (Ruchelman et al., 2004).
Synthesis and Alkylation Studies
Further research into the chemistry of quinazoline derivatives includes the synthesis and alkylation of 2-substituted 3,4-dihydroquinazolines. These studies provide foundational knowledge on the chemical behavior and modification possibilities of quinazoline derivatives, facilitating the development of new compounds with potential therapeutic or material applications (Gromachevskaya et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is the estrogen receptor-alpha (ERα) . The estrogen receptor-alpha plays a crucial role in the growth and development of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer .
Mode of Action
this compound binds to the estrogen receptor-alpha and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the estrogen receptor and promotes its degradation . This action helps to overcome the drug resistance that may develop over time with other types of endocrine therapy .
Biochemical Pathways
The compound’s interaction with the estrogen receptor-alpha affects the downstream signaling pathways involved in the growth and development of breast cancer cells . By degrading the estrogen receptor, it disrupts these pathways and inhibits the proliferation of cancer cells .
Pharmacokinetics
It is noted that unlike fulvestrant, another fda-approved serd, this compound is orally bioavailable , suggesting it has favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer cells . This is achieved by blocking the transcriptional activity of the estrogen receptor and promoting its degradation .
Analyse Biochimique
Biochemical Properties
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, inhibiting their activity and thereby affecting protein degradation pathways . Additionally, it may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of various proteins . These changes can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . For instance, this compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . In vitro and in vivo studies have shown that the compound’s activity can diminish over time, potentially due to degradation or metabolic processes . Long-term exposure to this compound may also lead to adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, including cellular damage, organ dysfunction, and behavioral changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular pathways . These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various biochemical processes within those compartments .
Propriétés
IUPAC Name |
2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12/h5-6,14H,4,7H2,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRDGFJSQWDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)




![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)

![2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1530895.png)

![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)

![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)
